

A Head-to-Head Comparison of Commercially Available [Sar1, Ile8]-Angiotensin II Peptides

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Compound of Interest

Compound Name: [Sar1, Ile8]-Angiotensin II

Cat. No.: B1282685

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For researchers in pharmacology, cardiovascular science, and drug development, **[Sar1, Ile8]-Angiotensin II** is a critical tool. As a potent and specific antagonist of the Angiotensin II Type 1 (AT1) receptor, it is instrumental in studies ranging from receptor binding assays to in vivo physiological experiments. The choice of a commercial supplier for this peptide can significantly impact experimental outcomes, with purity, activity, and consistency being paramount. This guide provides an objective comparison of commercially available **[Sar1, Ile8]-Angiotensin II** peptides, supported by representative experimental data and detailed protocols to aid in vendor selection and experimental design.

Product Specification Overview

While direct comparative studies are not readily available in peer-reviewed literature, a comparison of the product specifications from leading suppliers provides a baseline for evaluation. The majority of suppliers guarantee a purity of $\geq 95\%$ as determined by HPLC, which is suitable for most research applications.

| Supplier | Product Name | Purity | Formulation | Molecular Weight | CAS Number |
|--------------------------|-----------------------------------|--------------|-------------------|------------------|------------|
| Cayman Chemical | Sarilesin (trifluoroacetate salt) | ≥98% | Solid | 968.2 g/mol | 67724-27-0 |
| Abbotec | Angiotensin 2 [Sar1 Ile8] Peptide | >95% by HPLC | Lyophilized solid | 968.1 g/mol | 67724-27-0 |
| LKT Labs | [Sar1 Ile8]-Angiotensin II | ≥95% | Powder | 968.1 g/mol | 67724-27-0 |
| Molecular Depot | [Sar1,Ile8]-Angiotensin II | Highly pure | Powder | 968 g/mol | 40077-57-4 |
| Santa Cruz Biotechnology | Angiotensin II [Sar1 Ile8] | ≥95% | - | 968.15 g/mol | 67724-27-0 |
| Sigma-Aldrich | [Sar1, Ile8]-Angiotensin II 3TFA | - | - | - | - |
| Tocris Bioscience | Angiotensin II | ≥95% (HPLC) | - | 1046.2 g/mol | 4474-91-3 |

Note: Data is compiled from publicly available information on supplier websites. Purity methods and reporting may vary. Researchers should always refer to the lot-specific certificate of analysis.

Performance Data from Representative Experiments

To illustrate the performance of commercially available **[Sar1, Ile8]-Angiotensin II**, this section presents data from key applications. This data is sourced from publications and technical datasheets where a commercial peptide was utilized.

Receptor Binding Affinity

A critical performance parameter for **[Sar1, Ile8]-Angiotensin II** is its binding affinity for the Angiotensin II receptors. Radioligand binding assays are the gold standard for determining the dissociation constant (Kd), inhibitor constant (Ki), and receptor density (Bmax).

A study utilizing [¹²⁵I]-**[Sar1, Ile8]-Angiotensin II** from Revvity (formerly PerkinElmer) in a competitive binding assay with a human Angiotensin AT2 receptor cell line reported an IC50 of 1.7 nM.[1] In another example, Sarilesin from Cayman Chemical demonstrated a high affinity for the AT2 receptor with a Ki value of 0.14 nM.[2]

Table 2: Representative Receptor Binding Data

| Parameter | Value | Receptor/System | Peptide Source |
|-----------|-------------|--------------------------------|--------------------|
| IC50 | 1.7 nM | Human Angiotensin AT2 Receptor | Revvity[1] |
| Ki | 0.14 nM | AT2 Receptors | Cayman Chemical[2] |
| Kd | 50 - 186 pM | Rabbit Ocular Tissues | Not Specified |

Functional Activity: In Vitro and In Vivo

Beyond receptor binding, the functional activity of the peptide is a key consideration. This can be assessed through a variety of in vitro and in vivo assays.

For instance, Sarilesin from Cayman Chemical has been shown to induce neurite outgrowth in NG108-15 cells at a concentration of 100 nM, an effect that is blockable by an AT2 receptor antagonist.[2] Furthermore, intrathecal administration of this peptide (1 µg/µl) in rats resulted in an increase in mean arterial pressure and heart rate, demonstrating its in vivo bioactivity.[2]

Experimental Methodologies

Detailed and reproducible protocols are essential for obtaining reliable data. Below are methodologies for key experiments used to characterize **[Sar1, Ile8]-Angiotensin II** peptides.

Protocol 1: Radioligand Receptor Binding Assay (Competitive)

This protocol is adapted from methodologies used for characterizing Angiotensin II receptor binding.

Objective: To determine the inhibitory constant (K_i) of a non-labeled **[Sar1, Ile8]-Angiotensin II** peptide by measuring its ability to compete with a radiolabeled version for binding to the AT1 receptor.

Materials:

- Cell membranes prepared from a cell line expressing the human AT1 receptor.
- [125 I]-**[Sar1, Ile8]-Angiotensin II** (e.g., from Revvity).
- Non-labeled **[Sar1, Ile8]-Angiotensin II** from the supplier of choice.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., GF/C).
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Peptide Dilution: Prepare a series of dilutions of the non-labeled **[Sar1, Ile8]-Angiotensin II** in assay buffer.
- Assay Setup: In a 96-well plate, add in the following order:
 - 50 μ L of assay buffer (for total binding) or a high concentration of non-labeled Angiotensin II (for non-specific binding).
 - 50 μ L of the diluted non-labeled **[Sar1, Ile8]-Angiotensin II**.

- 50 µL of [¹²⁵I]-[Sar1, Ile8]-Angiotensin II at a final concentration close to its K_d.
- 100 µL of the cell membrane preparation (typically 5-20 µg of protein).
- Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
- Counting: Place the filters in scintillation vials, add scintillant, and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the K_i using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the ability of [Sar1, Ile8]-Angiotensin II to act as an antagonist by blocking Angiotensin II-induced calcium release in cells.

Objective: To determine the potency of [Sar1, Ile8]-Angiotensin II in inhibiting the AT1 receptor-mediated intracellular calcium mobilization stimulated by Angiotensin II.

Materials:

- A suitable cell line endogenously or recombinantly expressing the AT1 receptor (e.g., CHO-K1, HEK293).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Angiotensin II (agonist).
- [Sar1, Ile8]-Angiotensin II from the supplier of choice.

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- 96- or 384-well black, clear-bottom microplates.
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

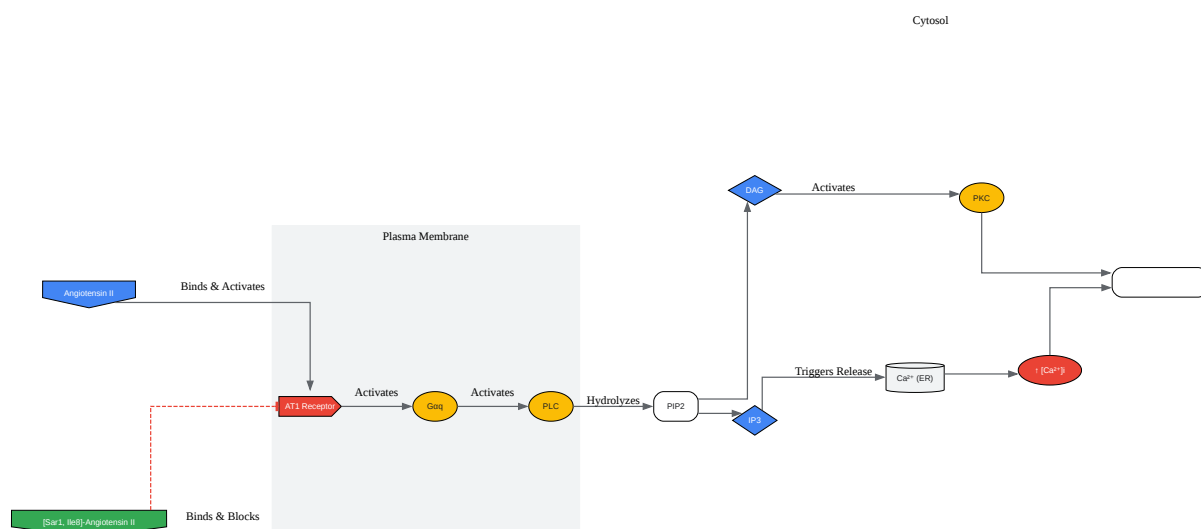
- Cell Plating: Seed the cells into the microplates and grow to confluence.
- Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
- Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of **[Sar1, Ile8]-Angiotensin II** to the wells and incubate for 15-30 minutes.
- Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of Angiotensin II (typically at its EC80) and immediately begin measuring the fluorescence intensity over time (e.g., every second for 90 seconds).
- Data Analysis: The increase in fluorescence upon agonist addition corresponds to intracellular calcium mobilization. Determine the inhibitory effect of **[Sar1, Ile8]-Angiotensin II** by plotting the peak fluorescence response against the antagonist concentration. Fit the data to a dose-response curve to calculate the IC50.

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.

Angiotensin II Receptor Signaling Pathway

The primary target of **[Sar1, Ile8]-Angiotensin II** is the AT1 receptor, a G-protein coupled receptor (GPCR). Its antagonism blocks the canonical signaling cascade initiated by Angiotensin II.

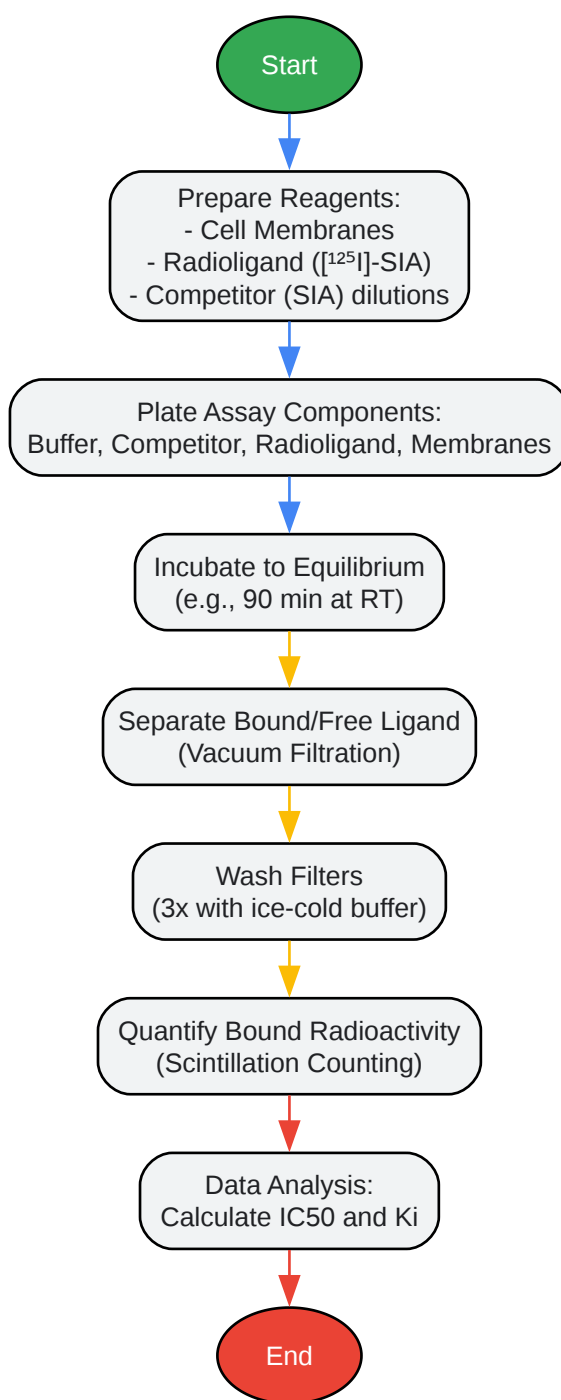


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Caption: Canonical AT1 receptor signaling pathway and the inhibitory action of **[Sar1, Ile8]-Angiotensin II**.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the key steps in performing a competitive radioligand binding assay.



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Caption: Workflow diagram for a competitive radioligand binding assay.

In conclusion, while multiple vendors supply high-purity **[Sar1, Ile8]-Angiotensin II**, researchers should consider the available representative performance data in the context of their specific application. For critical assays, it is advisable to perform in-house validation to ensure the peptide meets the required performance standards for the intended experimental system. The provided protocols and diagrams serve as a foundation for designing and executing these validation studies.

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